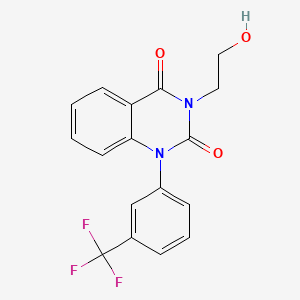
H-88
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-88 is a compound known for its role as a selective and potent inhibitor of protein kinase A (PKA). Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. This modification can activate or deactivate the target protein, thereby playing a crucial role in various cellular processes. This compound has been extensively used in scientific research to study the role of PKA in various cellular functions .
準備方法
The synthesis of H-88 involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The synthetic routes often involve the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
H-88 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives of this compound, while substitution reactions may result in the replacement of specific functional groups with other groups .
科学的研究の応用
H-88 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of protein phosphorylation and the role of PKA in various biochemical pathways. In biology, this compound is used to investigate the effects of PKA inhibition on cellular processes such as cell growth, differentiation, and apoptosis. In medicine, this compound has been explored for its potential therapeutic applications in diseases where PKA plays a critical role, such as cancer and cardiovascular diseases .
作用機序
The mechanism of action of H-88 involves its binding to the ATP-binding site of PKA, thereby inhibiting the enzyme’s activity. This inhibition prevents the phosphorylation of target proteins by PKA, leading to alterations in various cellular processes. The molecular targets of this compound include the catalytic subunits of PKA, and the pathways involved are those regulated by PKA-mediated phosphorylation .
類似化合物との比較
H-88 is unique among PKA inhibitors due to its high selectivity and potency. Similar compounds include other PKA inhibitors such as H-89 and Rp-cAMPS. While H-89 is also a potent PKA inhibitor, it has been shown to inhibit other kinases as well, making it less selective compared to this compound. Rp-cAMPS is another PKA inhibitor that works by competing with cyclic AMP (cAMP) for binding to the regulatory subunits of PKA, thereby preventing the activation of the catalytic subunits. The uniqueness of this compound lies in its ability to selectively inhibit PKA without significantly affecting other kinases .
特性
CAS番号 |
34929-08-3 |
|---|---|
分子式 |
C17H13F3N2O3 |
分子量 |
350.29 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-1-[3-(trifluoromethyl)phenyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)11-4-3-5-12(10-11)22-14-7-2-1-6-13(14)15(24)21(8-9-23)16(22)25/h1-7,10,23H,8-9H2 |
InChIキー |
YKVDSZPXGNPCRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)CCO |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)CCO |
Key on ui other cas no. |
34929-08-3 |
同義語 |
1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione H-88 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















